PI3Kalpha Inhibitory Activity of a Close Structural Analog: Establishing a Baseline for Potency and Selectivity
The closest documented structural analog to CAS 954599-35-0 with public bioactivity data is the putative regioisomer PubChem CID 22432774 (ChEMBL4797000). In a biochemical assay, this analog inhibited PI3Kalpha with an IC50 of 200,000 nM (200 µM) [1]. This extremely weak inhibition provides a critical baseline: the 1,3,4-oxadiazole scaffold with these specific substituents does not potently engage the PI3K pathway. For a scientific user, this means CAS 954599-35-0 can be prioritized as a highly selective or inactive control against PI3Kalpha, distinct from more potent PI3K inhibitors like the pan-PI3K inhibitor pictilisib (GDC-0941) which has an IC50 of 3 nM for PI3Kalpha [2]. This wide potency gap (over 66,000-fold) makes the compound a valuable tool for counter-screening to establish PI3K-independent mechanisms.
| Evidence Dimension | PI3Kalpha biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | 200,000 nM (ChEMBL4797000 / PubChem CID 22432774, regioisomer of CAS 954599-35-0) |
| Comparator Or Baseline | Pictilisib (GDC-0941, pan-PI3K inhibitor): IC50 = 3 nM for PI3Kalpha |
| Quantified Difference | ~66,667-fold weaker inhibition compared to pictilisib, confirming the oxadiazole series has minimal on-target PI3K activity. |
| Conditions | Inhibition of PI3Kalpha (unknown origin) using PIP2 as substrate, measured after 1 hr by ADP-glo plus luminescence assay (BindingDB). Comparator data from published pictilisib profiling. |
Why This Matters
This pinpoints the compound's utility as a negative control for PI3Kalpha activity, a distinct procurement rationale not served by potent PI3K inhibitors.
- [1] BindingDB. Affinity Data for BDBM50559212 (CHEMBL4797000). Inhibition of PI3Kalpha. Accessed 2026. View Source
- [2] Folkes AJ, Ahmadi K, Alderton WK, et al. The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. J Med Chem. 2008 Sep 25;51(18):5522-32. View Source
